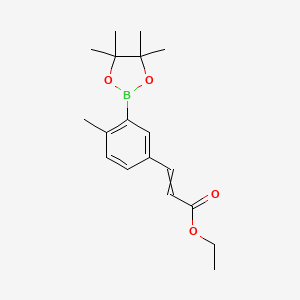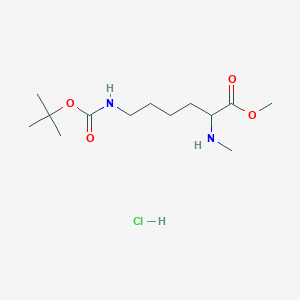
2,5-Bis(trifluoromethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C8H6F6N2. It is characterized by the presence of two trifluoromethyl groups and two amine groups attached to a benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Bis(trifluoromethyl)benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . Another method includes the preparation from 5-acetamido-2-aminobenzotrifluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoromethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Wirkmechanismus
The mechanism of action of 2,5-bis(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diaminobenzotrifluoride: Similar in structure but lacks the additional trifluoromethyl group.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the amine groups.
Uniqueness
2,5-Bis(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both trifluoromethyl and amine groups, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6F6N2 |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
2,5-bis(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H,15-16H2 |
InChI-Schlüssel |
CEQNIRIQYOUDCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)






